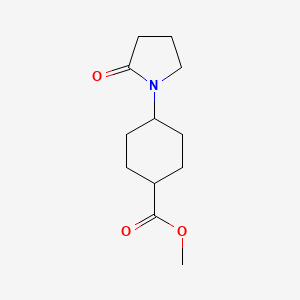
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with pyrrolidinone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidinone to cyclohexanone, followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The pyrrolidinone moiety is known to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. This compound may also influence cellular pathways by altering enzyme activity or receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the cyclohexane and ester groups.
Cyclohexanone derivatives: Similar structure but without the pyrrolidinone moiety.
Methyl esters of other cyclic compounds: Similar ester functionality but different ring structures.
Uniqueness
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring, pyrrolidinone moiety, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .
Propriétés
Numéro CAS |
820232-34-6 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
methyl 4-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h9-10H,2-8H2,1H3 |
Clé InChI |
VQVLBGSJLVOYDH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(CC1)N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















